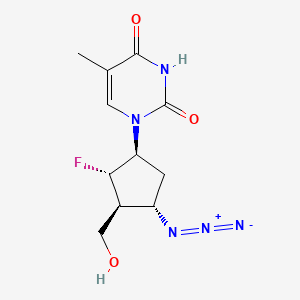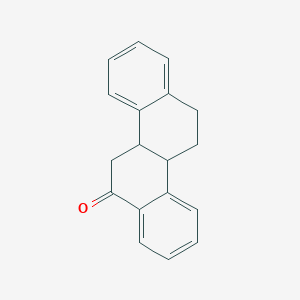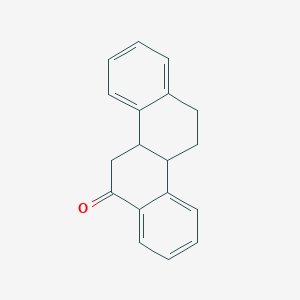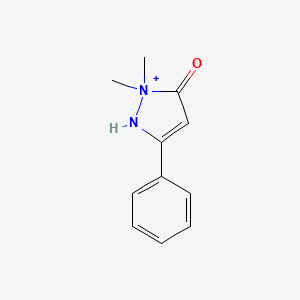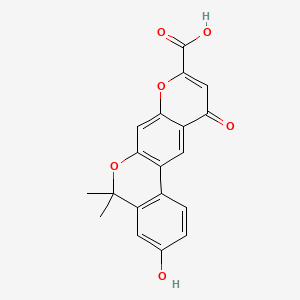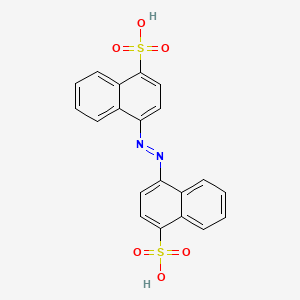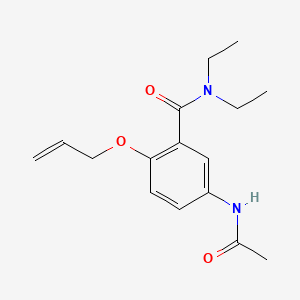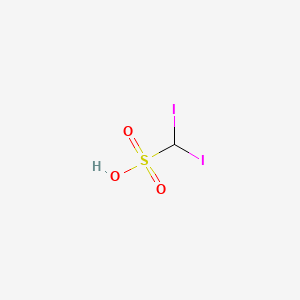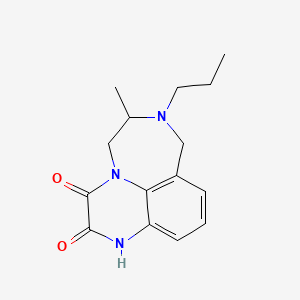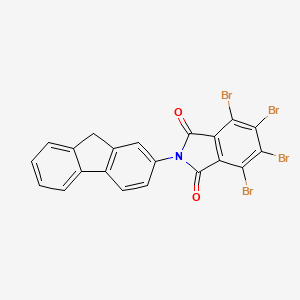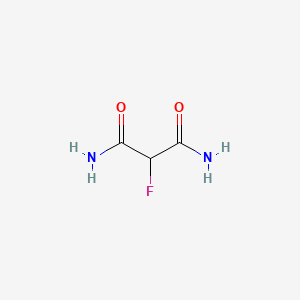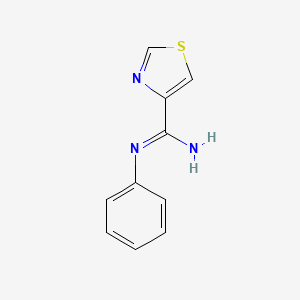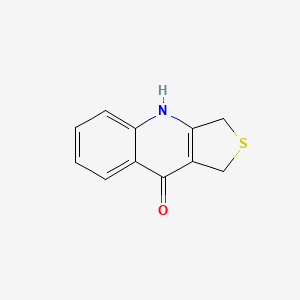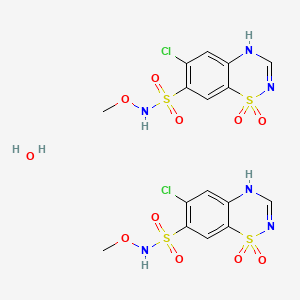![molecular formula C12H24O2S2Si B12800037 S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate CAS No. 18027-92-4](/img/structure/B12800037.png)
S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 403694: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 403694 involves multiple steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: This step involves the reaction of basic organic molecules under controlled conditions to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the core structure of NSC 403694.
Functional Group Modifications: The final steps involve modifying functional groups to achieve the desired chemical structure of NSC 403694.
Industrial Production Methods: Industrial production of NSC 403694 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 403694 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 403694 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
NSC 403694 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: NSC 403694 is being investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of NSC 403694 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the context of its use, but it often involves binding to enzymes or receptors, thereby altering their activity.
Comparaison Avec Des Composés Similaires
NSC 403664: Known for its role in biological systems and potential therapeutic uses.
NSC 91566: Used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness: NSC 403694 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research and therapeutic applications where specificity is crucial.
Propriétés
Numéro CAS |
18027-92-4 |
|---|---|
Formule moléculaire |
C12H24O2S2Si |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate |
InChI |
InChI=1S/C12H24O2S2Si/c1-11(13)15-7-5-9-17(3,4)10-6-8-16-12(2)14/h5-10H2,1-4H3 |
Clé InChI |
GZVZFFDYEUECJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC[Si](C)(C)CCCSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


